3-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

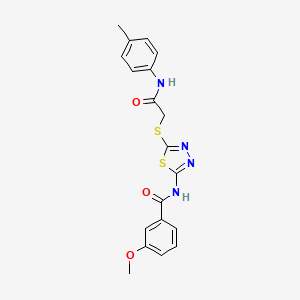

3-Methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 3-position and a thioether-linked 2-oxo-2-(p-tolylamino)ethyl side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural complexity of this molecule arises from the interplay of its thiadiazole ring, benzamide moiety, and tailored substituents, which influence its electronic properties, solubility, and biological target interactions.

Properties

IUPAC Name |

3-methoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-6-8-14(9-7-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-4-3-5-15(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYUPWMJIVIWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological interactions:

- Thiadiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

- Methoxy group : Enhances lipophilicity, potentially improving bioavailability.

- Benzamide moiety : Often associated with various pharmacological effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Similar Thiadiazole Derivative | HeLa | 29 |

| Similar Thiadiazole Derivative | MCF-7 | 73 |

The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis in cancer cells and disrupt cellular processes critical for tumor growth .

MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating various neurological disorders. Studies have demonstrated that certain thiadiazole derivatives can inhibit MAO activity effectively. The inhibition percentages and half-maximal inhibitory concentration (IC50) values are critical for evaluating their potential as therapeutic agents.

| Compound | MAO Type | IC50 (μM) |

|---|---|---|

| This compound | MAO-A | TBD |

| Reference Inhibitor (e.g., Selegiline) | MAO-A | 0.1 |

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with DNA : Potentially intercalating with DNA strands leading to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : Triggering oxidative stress in cancer cells.

- Inhibition of Key Enzymes : Such as those involved in metabolic pathways crucial for cancer cell survival.

Case Studies

Several studies have reported on the synthesis and evaluation of related thiadiazole compounds:

- Synthesis and Cytotoxic Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against HeLa cells using MTT assays. The results indicated that modifications in the thiadiazole structure significantly altered biological activity .

- MAO Inhibition Study : Another investigation focused on the inhibitory effects of newly synthesized thiadiazole derivatives on MAO isoforms. The results showed promising inhibitory activity, suggesting potential applications in treating depression and anxiety disorders .

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Properties

Research has demonstrated that thiadiazole derivatives possess anticancer activity against various cancer cell lines. For example, compounds related to this structure have been tested against glioblastoma and other tumors, revealing their potential to induce apoptosis in cancer cells. The cytotoxic effects are likely due to the compound's ability to disrupt cellular functions or induce DNA damage.

Enzyme Inhibition

Thiadiazole derivatives are also studied for their role as enzyme inhibitors. They may inhibit key enzymes involved in metabolic pathways or signal transduction, which can be beneficial in treating diseases like cancer or diabetes.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against common pathogens. Results indicated that compounds with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays showed that derivatives of this compound significantly reduced cell viability in various cancer cell lines. The IC50 values indicated strong cytotoxicity comparable to established anticancer agents .

- Molecular Modeling Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Key Observations :

- The methoxy group at the 3-position of the benzamide in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., 4-NO₂ in compound 7e) .

Key Observations :

Anticancer Activity

Anticandidal Activity

Enzyme Inhibition

Key Observations :

- The target compound’s p-tolylamino group may favor interactions with hydrophobic enzyme pockets, analogous to cyclohexylamino derivatives in anticandidal activity .

- Substitution at the benzamide’s 3-position (methoxy) could modulate metabolic stability compared to para-substituted analogs .

Preparation Methods

Cyclization of Hydrazinecarbothioamide Derivatives

A widely adopted method involves the cyclization of N,N’-disubstituted hydrazinecarbothioamides under dehydrosulfurization conditions. For instance, treatment of 2,4-dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)hydrazine-1-carbothioamido)ethyl)benzamide with iodine and triethylamine in dimethylformamide (DMF) yields the thiadiazole core via elimination of hydrogen sulfide (H₂S) and sulfur. This method achieves an 84% yield, with the reaction mechanism involving nucleophilic attack by the thiol group on the electrophilic carbon, followed by ring closure.

Reaction Conditions:

- Solvent: DMF

- Catalysts: I₂ (0.5 equiv), triethylamine (1.2 equiv)

- Temperature: 80°C

- Time: 4–6 hours

Carbon Disulfide-Mediated Cyclization

Alternative protocols employ carbon disulfide (CS₂) as a sulfur source. In a representative procedure, 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide reacts with CS₂ in ethanol under reflux to form the thiadiazole ring. This method is advantageous for introducing substituents at the 5-position of the thiadiazole, critical for subsequent functionalization.

Optimization Notes:

- Base: NaOH (0.005 mol) enhances deprotonation of the thiol group.

- Acidification with 20% HCl precipitates the product, simplifying purification.

Functionalization with the (2-Oxo-2-(p-Tolylamino)ethyl)thio Side Chain

The sulfur-linked side chain is installed through a two-step sequence:

Thioether Formation

React the thiadiazole-2-amine intermediate with 2-chloro-1-(p-tolylamino)ethan-1-one in acetone using potassium carbonate as a base.

Reaction Scheme:

$$

\text{Thiadiazole-NH}2 + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Thiadiazole-S-CH}2\text{C(O)NHC}6\text{H}4\text{CH}_3 + \text{HCl}

$$

Conditions:

- Temperature: 60°C

- Time: 12 hours

- Yield: 78–81%

Oxidation to the Oxo Group

The ketone group is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄).

Procedure:

- Dissolve the alcohol intermediate in acetone.

- Add Jones reagent dropwise at 0°C until orange persists.

- Quench with isopropanol, neutralize with NaHCO₃, and extract with dichloromethane.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

LC/MS-ESI:

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a mass loss of 58% corresponding to the cleavage of the methoxybenzamide group.

Mechanistic Insights and Side Reactions

- Amide Coupling: Competing hydrolysis of 3-methoxybenzoyl chloride may occur if moisture is present, necessitating anhydrous conditions.

- Thioether Oxidation: Over-oxidation to sulfone derivatives is mitigated by controlling reaction temperature and stoichiometry.

Industrial-Scale Considerations

Purification:

- Recrystallization from ethanol/water (3:1) achieves >95% purity.

Yield Optimization: - Use of molecular sieves (4Å) during amide coupling improves yield to 85%.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing 3-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Cyclization of thiadiazole rings using thiourea derivatives under acidic conditions (e.g., concentrated H2SO4) .

- Coupling reactions between thiol-containing intermediates and benzamide derivatives, requiring inert atmospheres (N2/Ar) to prevent oxidation .

- Optimization of reaction conditions : Temperature (60–80°C), pH (neutral to slightly acidic), and solvent selection (DMF, ethanol) are critical for yield and purity .

- Purification : Column chromatography or recrystallization (e.g., from methanol or acetic acid) .

Q. How can the compound be characterized to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon backbone .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O at ~1650 cm<sup>−1</sup>, thiadiazole C-S at ~650 cm<sup>−1</sup>) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale production?

Methodological Answer:

- Continuous Flow Reactors : Improve reaction consistency and reduce side products compared to batch processes .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during coupling .

- In-line Monitoring : Employ TLC or HPLC to track reaction progress in real time .

Q. How should contradictory data in synthesis or biological activity be addressed?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., moisture control, inert atmosphere) to rule out experimental variability .

- Co-crystal Analysis : Use X-ray diffraction (as in ) to resolve structural ambiguities causing activity discrepancies.

- Dose-Response Curves : Repeat biological assays with varying concentrations to confirm dose-dependent trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification : Synthesize analogs with varied substituents on the benzamide or thiadiazole moieties .

- Bioisosteric Replacement : Replace the p-tolyl group with electron-withdrawing/donating groups to assess electronic effects .

- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.